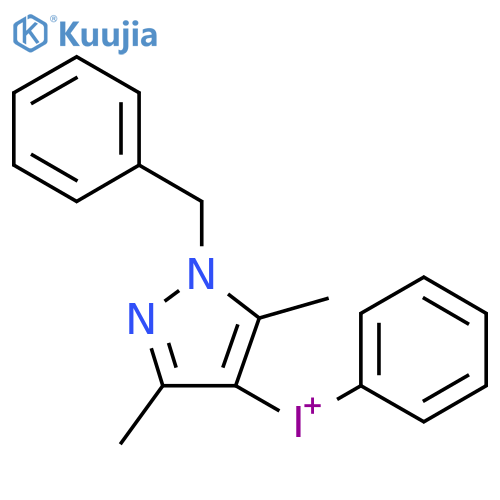Cas no 1452577-06-8 ((1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate)

1452577-06-8 structure
商品名:(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate
CAS番号:1452577-06-8
MF:C18H18IN2
メガワット:389.253396511078
MDL:MFCD19103340
CID:5094256
(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
-
- (1-benzyl-3,5-dimethylpyrazol-4-yl)-phenyliodanium
- (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate
-
- MDL: MFCD19103340
- インチ: 1S/C18H18IN2/c1-14-18(19-17-11-7-4-8-12-17)15(2)21(20-14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3/q+1
- InChIKey: GPDPZEQJRKGILE-UHFFFAOYSA-N
- ほほえんだ: [I+](C1C=CC=CC=1)C1C(=NN(CC2C=CC=CC=2)C=1C)C
計算された属性
- せいみつぶんしりょう: 389.051
- どういたいしつりょう: 389.051
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8A^2
(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB409770-5 g |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate |
1452577-06-8 | 5g |
€595.00 | 2022-03-02 | ||
| abcr | AB409770-1 g |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate |
1452577-06-8 | 1g |
€225.00 | 2022-03-02 | ||
| abcr | AB409770-1g |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate; . |
1452577-06-8 | 1g |
€237.00 | 2024-04-19 | ||
| abcr | AB409770-25g |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate; . |
1452577-06-8 | 25g |
€1877.00 | 2024-04-19 | ||
| abcr | AB409770-10 g |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate |
1452577-06-8 | 10g |
€965.00 | 2022-03-02 | ||
| abcr | AB409770-500mg |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate; . |
1452577-06-8 | 500mg |
€205.00 | 2024-04-19 | ||
| abcr | AB409770-500 mg |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate |
1452577-06-8 | 500MG |
€195.40 | 2022-03-02 | ||
| abcr | AB409770-10g |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate; . |
1452577-06-8 | 10g |
€1037.00 | 2024-04-19 | ||
| abcr | AB409770-5g |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate; . |
1452577-06-8 | 5g |
€637.00 | 2024-04-19 |
(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate 関連文献
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1452577-06-8 ((1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1452577-06-8)(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):377.0/614.0/1112.0